9,10-Didehydro Cabergoline 9,10-Didehydro Cabergoline
Brand Name: Vulcanchem
CAS No.: 1380085-95-9
VCID: VC0032285
InChI: InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1
SMILES: CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
Molecular Formula: C26H35N5O2
Molecular Weight: 449.599

9,10-Didehydro Cabergoline

CAS No.: 1380085-95-9

Reference Standards

VCID: VC0032285

Molecular Formula: C26H35N5O2

Molecular Weight: 449.599

9,10-Didehydro Cabergoline - 1380085-95-9

CAS No. 1380085-95-9
Product Name 9,10-Didehydro Cabergoline
Molecular Formula C26H35N5O2
Molecular Weight 449.599
IUPAC Name (6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1
Standard InChIKey QSDBNKLYDMLOES-AUSIDOKSSA-N
SMILES CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
Synonyms (8β)-9,10-Didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-ergoline-8-carboxamide
PubChem Compound 131699086
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator